Cas no 332157-99-0 (<br>N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-aceta mide)

N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a specialized organic compound featuring a unique triazole-thioether scaffold coupled with a chlorophenyl acetamide moiety. Its molecular structure, incorporating both pyridinyl and triazolyl groups, suggests potential utility in medicinal chemistry and agrochemical applications, particularly as a precursor or intermediate in the synthesis of bioactive molecules. The presence of sulfur and nitrogen heterocycles may enhance binding affinity in target interactions, while the chloro-substituted phenyl ring could contribute to stability and reactivity. This compound is of interest for researchers exploring novel heterocyclic frameworks with possible applications in drug discovery or crop protection. Proper handling and storage are recommended due to its reactive functional groups.
<br>N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-aceta mide structure
332157-99-0 structure
Product name:<br>N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-aceta mide
CAS No:332157-99-0
MF:C15H12ClN5OS
MW:345.806679725647
CID:3070715
PubChem ID:856234

<br>N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-aceta mide Chemical and Physical Properties

Names and Identifiers

    • <br>N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-aceta mide
    • SMR000608352
    • SR-01000318559-1
    • AKOS000572633
    • WTHWBHBQQJLTEB-UHFFFAOYSA-N
    • N-(3-chlorophenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
    • AG-690/13703308
    • SCHEMBL4868681
    • CHEMBL1585069
    • N-(3-Chlorophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide
    • MLS001220640
    • SR-01000318559
    • Z785899840
    • DTXSID901329098
    • HMS2905I11
    • N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
    • 332157-99-0
    • N-(3-chlorophenyl)-2-{[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide
    • MDL: MFCD01818863
    • Inchi: InChI=1S/C15H12ClN5OS/c16-11-4-1-5-12(7-11)18-13(22)9-23-15-19-14(20-21-15)10-3-2-6-17-8-10/h1-8H,9H2,(H,18,22)(H,19,20,21)
    • InChI Key: WTHWBHBQQJLTEB-UHFFFAOYSA-N
    • SMILES: O=C(CSC1=NNC(C2=CN=CC=C2)=N1)NC3=CC=CC(Cl)=C3

Computed Properties

  • Exact Mass: 345.0451089Da
  • Monoisotopic Mass: 345.0451089Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 109Ų

<br>N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-aceta mide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM517593-1g
N-(3-Chlorophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide
332157-99-0 97%
1g
$291 2022-09-29

<br>N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-aceta mide Related Literature

Additional information on <br>N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-aceta mide

N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide: A Comprehensive Overview

N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide (CAS No. 332157-99-0) is a potent and selective inhibitor of the proteasome, a complex enzyme system responsible for the degradation of intracellular proteins. This compound has garnered significant attention in the fields of medicinal chemistry and oncology due to its potential therapeutic applications in treating various cancers and inflammatory diseases. This article provides a detailed overview of the chemical properties, biological activities, and recent research advancements related to this compound.

Chemical Structure and Properties

N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide16H13ClN4O2S and a molecular weight of 360.81 g/mol. The compound features a unique combination of aromatic and heterocyclic moieties, including a chlorophenyl group, a pyridine ring, and a triazolyl sulfanyl moiety. These structural elements contribute to its high affinity for the proteasome and its ability to selectively inhibit its activity.

The compound is generally stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, making it suitable for use in various biochemical assays and cellular studies.

Biological Activity and Mechanism of Action

N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

The mechanism by which N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Therapeutic Applications

The potent proteasome-inhibitory activity of N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

In addition to its direct cytotoxic effects on cancer cells, N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Clinical Development and Safety Profile

Despite its promising preclinical profile, N-(3-Chloro-phenyl)-2-(5-pyridin-3-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

The most common adverse events observed during these trials include fatigue, nausea, vomiting, diarrhea, and thrombocytopenia. However, these side effects were generally mild to moderate in severity and reversible upon dose reduction or discontinuation of treatment. Ongoing clinical studies are aimed at further characterizing the safety profile and therapeutic potential of this compound in larger patient populations.

Recent Research Advances

Recent research has shed light on several novel aspects of N-(3-Chloro-phenyl)-2-(5-pyridin-3-y l - 2 H - [ 1 , 2 , 4 ] triazol - 3 - ylsulfanyl ) - acetamidemide

Furthermore, emerging evidence suggests that N-(3-Chloro phen yl ) - 2 - ( 5 - pyri din - 3 - yl - 2 H - [ 1 , 2 , 4 ] triazol - ylsulfanyl ) - acetamide

Conclusion

N-(< strong >Chlor o phen yl )< / strong > - ( pyri din yl [ , ] triazol ylsulfan yl ) aceta m ide (CAS No. < strong > strong >) represents an important advancement in the field of proteasome inhibitors with significant potential for therapeutic applications in oncology and inflammatory diseases. Its unique chemical structure confers high selectivity for the proteasome while minimizing off-target effects. Ongoing research continues to uncover new mechanisms by which this compound exerts its biological effects and expand its therapeutic utility. As clinical development progresses, it is anticipated that N-(< strong >Chlor o phen yl )< / strong > - ( pyri din yl [ , ] triazol ylsulfan yl ) aceta m ide will play an increasingly important role in the treatment paradigm for various diseases. p >

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